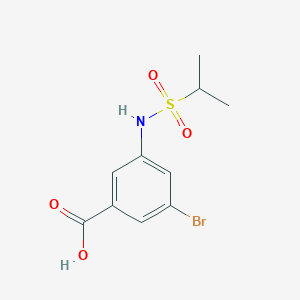![molecular formula C12H10N2O2S B1471735 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol CAS No. 1225715-97-8](/img/structure/B1471735.png)
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
描述
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol is an organic compound characterized by the presence of a pyridazine ring fused with a dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol typically involves multiple steps starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often include the use of solvents like ethanol, ethyl acetate, and chloroform, with temperature control being crucial to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to minimize side reactions and maximize yield. Industrial production would also focus on ensuring the safety and environmental compliance of the processes used.
化学反应分析
Types of Reactions
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学研究应用
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its role in inhibiting oxidative stress-mediated cell apoptosis.
Industry: Utilized in the development of advanced materials, such as electroluminescent devices.
作用机制
The mechanism of action of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit oxidative stress by modulating the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and apoptosis, making the compound a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol apart from similar compounds is its unique combination of a pyridazine ring and a dioxin moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in medicinal chemistry and materials science .
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c17-12-4-2-9(13-14-12)8-1-3-10-11(7-8)16-6-5-15-10/h1-4,7H,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHPHGJZRIPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















